4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Overview
Description
4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H19FN6O4S and its molecular weight is 482.49. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Photophysicochemical Properties
The compound 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide, due to its complex structure, shares similarities with other benzenesulfonamide derivatives studied for their spectroscopic and photophysical properties. For instance, zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units demonstrate potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment, highlighting their good solubility, fluorescence, and singlet oxygen production capabilities (Öncül, Öztürk, & Pişkin, 2022). These features are critical for Type II photosensitizers in PDT, indicating a potential research avenue for the compound .
Enzyme Inhibition Studies
Sulfonamide derivatives, including those structurally related to the compound of interest, have been explored for their inhibitory effects on enzymes such as carbonic anhydrases. These studies have found that benzenesulfonamide derivatives can exhibit significant inhibitory action against various isoforms of carbonic anhydrase, which plays a crucial role in physiological processes like respiration and pH balance (Dudutienė et al., 2013). Such research underscores the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and mountain sickness.
Antiviral and Antimicrobial Activity
Research into benzenesulfonamide derivatives has also extended into the realm of antiviral and antimicrobial activities. For example, some benzenesulfonamide compounds have shown selective inhibitory effects against certain strains of viruses, highlighting their potential as antiviral agents (Golankiewicz et al., 1995). Additionally, the antimicrobial activity of Schiff bases derived from sulfa drugs and their metal complexes against various bacterial strains suggests a promising area for developing new antimicrobial agents (Alyar et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been shown to affect various neurotransmitter levels, including 5-hydroxytryptamine, 17-β-estradiol, dihydrotestosterone, progesterone, 5α-dihydroprogesterone, and allopregnanolone, and downregulate normetanephrine, gamma-aminobutyric acid, and cortisol levels in brain tissue . These changes suggest that the compound may have effects on neurological function and stress response.
Result of Action
Similar compounds have been shown to have neuroprotective effects, suggesting that this compound may also have potential therapeutic applications in neurological disorders .
Properties
IUPAC Name |
4-[2-[(4-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O4S/c1-13-11-27-18-19(25-21(27)29(13)16-7-9-17(10-8-16)34(24,32)33)26(2)22(31)28(20(18)30)12-14-3-5-15(23)6-4-14/h3-11H,12H2,1-2H3,(H2,24,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNAMHCEOWIGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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